(2S,6S)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(2S,6S)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as diethylamine and a suitable carbonyl compound.
Introduction of the Diethyl Groups: The diethyl groups are introduced via alkylation reactions using ethyl halides under basic conditions.
Formation of the Tert-Butyl Ester: The carboxylic acid group is esterified using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
(2S,6S)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies investigating the structure-activity relationships of piperidine derivatives.
Mechanism of Action
The mechanism of action of (2S,6S)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes or receptors in biological systems. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
- (2S,6S)-2,6-Dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
- (2S,6S)-2,6-Diethyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
(2S,6S)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
(2S,6S)-2,6-Diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, with CAS number 1259489-90-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C14H25NO3, with a molecular weight of approximately 255.36 g/mol. The compound's structure features a piperidine ring with ethyl and tert-butyl substituents, contributing to its lipophilicity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₅NO₃ |
Molecular Weight | 255.36 g/mol |
CAS Number | 1259489-90-1 |
Chemical Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In particular, it has shown promise in inhibiting the proliferation of cancer cell lines such as breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Neurological Effects
Preliminary research suggests that this compound may have neuroprotective effects. Animal models indicate potential benefits in conditions such as Alzheimer's disease, where it may help mitigate oxidative stress and neuroinflammation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various piperidine derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Proliferation : In vitro assays showed that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM over 48 hours .
- Neuroprotective Studies : Research conducted on transgenic mice models for Alzheimer's disease indicated that administration of this compound led to improved cognitive function and reduced amyloid plaque formation .
Properties
IUPAC Name |
tert-butyl (2S,6S)-2,6-diethyl-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-6-10-8-12(16)9-11(7-2)15(10)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRQDRLRMZGMRO-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CC(N1C(=O)OC(C)(C)C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC(=O)C[C@@H](N1C(=O)OC(C)(C)C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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